2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride
CAS No.:
Cat. No.: VC13604643
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride -](/images/structure/VC13604643.png)
Specification
Molecular Formula | C8H15ClN2O |
---|---|
Molecular Weight | 190.67 g/mol |
IUPAC Name | 2-methyl-2,7-diazaspiro[4.4]nonan-3-one;hydrochloride |
Standard InChI | InChI=1S/C8H14N2O.ClH/c1-10-6-8(4-7(10)11)2-3-9-5-8;/h9H,2-6H2,1H3;1H |
Standard InChI Key | OMRDCYBKSKPVDP-UHFFFAOYSA-N |
SMILES | CN1CC2(CCNC2)CC1=O.Cl |
Canonical SMILES | CN1CC2(CCNC2)CC1=O.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The IUPAC name 2-methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride reflects its spiro architecture, where a methyl group is attached to the nitrogen atom of the piperidine ring, and a ketone functional group is present at the third position . The hydrochloride salt form enhances solubility, a critical factor in biological applications. The molecular formula confirms the presence of chlorine, which contributes to its ionic character .
Table 1: Key Computed Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 190.67 g/mol | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 2 | |
Topological Polar Surface Area | 32.3 Ų | |
LogP (XLogP3-AA) | -0.8 (parent compound) |
The topological polar surface area (32.3 Ų) suggests moderate permeability, aligning with its potential as a central nervous system (CNS) drug candidate . The parent compound’s LogP value of -0.8 indicates slight hydrophilicity, which is augmented by hydrochloride salt formation.
Synthesis and Industrial Production
Supplier | Contact Information | Country |
---|---|---|
Jilin Chinese Academy of Sciences-yanshen Technology | +86-18143011203 | China |
Energy Chemical | sales8178@energy-chemical.com | China |
Nanjing Bestfluorodrug Pharmaceutical | hszhang@bestfluorodrug.com | China |
These suppliers cater to pharmaceutical and academic research sectors, offering the compound in milligram to kilogram quantities .
Applications in Pharmaceutical Research
Pharmacokinetic Considerations
The compound’s moderate polar surface area and hydrogen-bonding capacity suggest oral bioavailability, though in vivo studies are necessary to validate absorption and metabolism.
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